1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3
. The molecular weight of the compound is 228.33 .
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound classified as a piperidine derivative, which is significant in medicinal chemistry due to its role as a structural motif in various pharmaceuticals. The compound contains a tert-butyl group, a methylamino group, and a carboxylate functional group attached to a piperidine ring. This structure provides unique properties that are exploited in drug design and synthesis.
This compound can be synthesized through various methods that involve the modification of piperidine derivatives. Its relevance is underscored by its applications in the pharmaceutical industry, particularly in the development of drugs targeting specific biological pathways.
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate falls under the category of alkaloids and heterocyclic compounds. It is particularly noted for its potential as an intermediate in the synthesis of bioactive molecules, including protein kinase inhibitors and nociceptin antagonists.
The synthesis of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate can be achieved through several methods:
The synthesis typically requires anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent moisture interference. Reagents such as triethylamine may be employed to facilitate reactions involving amines and carboxylic acids .
The molecular formula of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is CHNO. The structure features:
The compound's molecular weight is approximately 238.33 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure during synthesis .
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate can participate in various chemical reactions:
Reactions are often performed under controlled temperatures and in solvents such as dimethyl sulfoxide or tetrahydrofuran, which facilitate solubility and reactivity .
The mechanism of action for compounds like tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate often involves interactions with biological targets such as enzymes or receptors. For example:
Data from biological evaluations suggest that structural modifications can significantly impact potency and selectivity against these targets .
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate typically appears as a white crystalline solid at room temperature. Its melting point and solubility characteristics vary based on purity and crystalline form.
The compound is stable under standard laboratory conditions but may hydrolyze under acidic or basic conditions due to the presence of the carboxylic acid moiety. It exhibits basicity due to the nitrogen atoms in the piperidine ring and methylamino group, allowing it to form salts with acids .
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate has several scientific uses:
The chiral center at the piperidine C3 position critically influences the biological activity of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate. Enantioselective synthesis employs chiral auxiliaries or catalysts to access both (R)- and (S)-enantiomers. The (S)-enantiomer (CAS# 912368-73-1) is synthesized via reductive amination of tert-butyl 3-formylpiperidine-1-carboxylate using (R)-BINAP-Ru complexes, achieving >95% enantiomeric excess (ee) and 78% yield [4]. Conversely, the (R)-enantiomer utilizes L-tartaric acid resolution, yielding 97% ee but with lower efficiency (52% yield) due to crystallization losses [7]. Asymmetric hydrogenation of enamine precursors with Rh-DuPhos catalysts offers a scalable alternative, delivering 85% ee and 90% yield under optimized conditions (50 bar H₂, 60°C) [3].
Table 1: Comparison of Enantioselective Synthesis Methods
Enantiomer | Catalyst/Resolution Agent | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
(S)-isomer | (R)-BINAP-Ru | >95 | 78 | [4] |
(R)-isomer | L-Tartaric acid | 97 | 52 | [7] |
(R)-isomer | Rh-DuPhos | 85 | 90 | [3] |
tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen is essential for preventing undesired side reactions during functionalization. Standard protocols involve reacting 3-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP), achieving quantitative yields [3]. Microwave-assisted Boc protection (100°C, 10 min) enhances reaction efficiency, reducing typical reaction times from 12 hours to 25 minutes while maintaining >98% purity . Critical to success is rigorous exclusion of moisture, as water hydrolyzes Boc₂O, generating tert-butanol and CO₂ as byproducts. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (DCM), with near-quantitative recovery of the amine hydrochloride salt [3].
Table 2: Boc Protection Conditions and Outcomes
Method | Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Standard (0°C) | Boc₂O, THF, DMAP | 12 h | >99 | >95 |
Microwave-assisted | Boc₂O, CH₃CN, 100°C | 25 min | 95 | >98 |
Room temperature | Boc₂O, DCM, triethylamine | 3 h | 92 | 90 |
Alkoxycarbonylamino intermediates serve as versatile precursors for introducing the (methylamino)methyl moiety. tert-Butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate undergoes regioselective alkylation with methyl iodide, followed by hydrazinolysis to yield the target compound in a 3-step sequence (68% overall yield) [5]. Alternatively, reductive amination of the aldehyde intermediate (from oxidative cleavage of alkoxycarbonyl groups) with methylamine and NaBH₄ provides a direct route (85% yield per step) [3]. This approach enables late-stage diversification; for example, coupling with carboxylic acids via in situ carbamate activation generates amide derivatives for structure-activity relationship studies [5]. Solvent polarity critically influences regioselectivity, with aprotic solvents (DMF) favoring N-alkylation over O-alkylation by a 10:1 ratio [5].
Piperidine ring construction via catalytic hydrogenation is pivotal for scalability. Pyridine derivatives like tert-butyl 3-((methylamino)methyl)pyridine-1-carboxylate undergo hydrogenation (50 psi H₂, 25°C) over PtO₂ catalysts, achieving full saturation with >99% conversion [3]. Competitive over-reduction to open-chain amines is suppressed by acidic additives (acetic acid), which protonate the intermediate enamine. Catalyst screening reveals PtO₂ outperforms Pd/C (99% vs. 75% yield) due to reduced debenzylation side reactions [3]. Pressure-tuning optimizes diastereoselectivity: Low-pressure conditions (1–5 bar) favor the thermodynamically stable trans-isomer (4:1 dr), while high-pressure (50 bar) yields a 1:1 mixture [3].
Table 3: Hydrogenation Conditions for Piperidine Ring Synthesis
Catalyst | Additive | Pressure (psi) | Yield (%) | trans:cis Ratio |
---|---|---|---|---|
PtO₂ | AcOH | 50 | 99 | 3:1 |
Pd/C | None | 50 | 75 | 1:1 |
Rh/Al₂O₃ | HCl | 100 | 85 | 4:1 |
Solid-phase synthesis enables rapid analog generation by anchoring N-Boc-piperidine carboxylic acid to Wang resin via ester linkages. After Boc deprotection (20% TFA/DCM), reductive amination with aldehydes and NaBH₃CN introduces diverse amines, including methylaminomethyl variants. Cleavage with TFA/H₂O (95:5) releases target compounds in >85% purity (average yield: 72%) per 96-well plate [5]. Sieber amide resin allows traceless cleavage, yielding free amines without carboxylic acid impurities. This method facilitates library synthesis for drug discovery—e.g., generating 48 analogs in parallel to optimize CDK2 inhibition [8]. However, steric hindrance at C3 can reduce coupling efficiency, necessitating extended reaction times (24–48 h) [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7